N-(2,3-dimethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine
Description
N-(2,3-dimethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine is a synthetic purine derivative featuring a 2,3-dimethylphenyl substituent at the 6-position and a 2-methoxyethyl group at the 9-position. Purine derivatives are widely studied for their biological activities, particularly as kinase inhibitors, chemotherapeutic agents, and enzyme modulators. The structural design of this compound aims to optimize both target binding and pharmacokinetic properties. The 2,3-dimethylphenyl group may enhance metabolic stability through steric hindrance (ortho effect), while the 2-methoxyethyl chain could improve solubility compared to bulkier alkyl or aryl substituents .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-9-(2-methoxyethyl)purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-11-5-4-6-13(12(11)2)20-15-14-16(18-9-17-15)21(10-19-14)7-8-22-3/h4-6,9-10H,7-8H2,1-3H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQRLUBBDSIWCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=C3C(=NC=N2)N(C=N3)CCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine typically involves the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through a multi-step process starting from simple precursors such as formamide and cyanamide. These precursors undergo cyclization and subsequent functional group modifications to form the purine core.
Substitution with 2,3-Dimethylphenyl Group: The introduction of the 2,3-dimethylphenyl group can be achieved through a nucleophilic aromatic substitution reaction. This involves the reaction of the purine core with a suitable 2,3-dimethylphenyl halide under basic conditions.
Attachment of the 2-Methoxyethyl Group: The final step involves the alkylation of the purine derivative with 2-methoxyethyl halide in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-methoxyethyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophilic groups replacing the 2-methoxyethyl group.
Scientific Research Applications
N-(2,3-dimethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects at the 6-Position
Dimethylphenyl vs. Other Aromatic Groups
- Compound 19/29 () : These derivatives feature a 2,6-dimethylphenyl group linked via an ethenyl spacer. The ortho-methyl groups reduce conformational freedom, acting as metabolic protectors (IC₅₀ values: 15.8 nM and 3.58 nM against ABL1wt) . In contrast, the 2,3-dimethylphenyl group in the target compound may provide similar steric protection but with distinct electronic effects due to meta-methyl placement.
- N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine () : The electron-withdrawing chlorine atom on the phenyl ring alters electronic interactions with target proteins. However, chlorine may increase metabolic susceptibility compared to methyl groups .
Heterocyclic Substituents
- These groups may improve target affinity but reduce lipophilicity compared to the dimethylphenyl group in the target compound .
Substituent Effects at the 9-Position
Methoxyethyl vs. Alkyl Chains
- 9-Ethyl Derivatives (): Ethyl groups are common for balancing lipophilicity and metabolic stability.
- 9-Allyl and 9-Propargyl Derivatives () : These substituents introduce unsaturated bonds, which may increase reactivity or enable click chemistry modifications. However, they are less metabolically stable than the saturated methoxyethyl chain .
Bulkier Groups
- 9-Trityl () : The trityl group offers extreme steric protection but significantly increases molecular weight, which may hinder cellular permeability .
Kinase Inhibition
- ABL1wt Inhibitors (): Compounds with dimethylphenyl groups show nanomolar IC₅₀ values, suggesting the target compound may exhibit similar potency if the 2,3-dimethylphenyl group maintains optimal binding interactions .
- CDK Inhibitors () : Pyridinyl-substituted purines demonstrate trastuzumab resistance alleviation in HER2+ breast cancer. The target compound’s dimethylphenyl group may favor different kinase selectivity .
Metabolic Stability
Physicochemical Properties
Key Research Findings
Ortho Effect : The 2,3-dimethylphenyl group in the target compound likely mimics the metabolic protection observed in 2,6-dimethylphenyl derivatives, reducing oxidative degradation .
Solubility Enhancement : The 2-methoxyethyl group improves aqueous solubility compared to ethyl or cyclic ether substituents, as seen in and .
Synthetic Accessibility : The target compound’s synthesis may follow routes similar to (microwave-assisted amination) but requires optimization for the methoxyethyl chain .
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